N1-(4-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
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Description
N1-(4-ethylphenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
A study on new 2-Oxoindolin Phosphonates demonstrated their potential as novel agents to treat cancer. This research highlighted the green synthesis of α-aminophosphonate derivatives, evaluated for in vitro anticancer activity against six human cancer cell lines. Notably, these compounds exhibited no cytotoxicity towards normal tissue cells, suggesting their safety and potential as anticancer agents or leads for novel anticancer drug design (Tiwari et al., 2018).
Catalytic Applications
In Copper-Catalyzed Coupling Reactions , Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide was established as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides. This showcases the compound's utility in facilitating a variety of chemical reactions, thereby broadening its applicability in synthetic chemistry (De et al., 2017).
Receptor Agonist Properties
A study on 5-HT1D Receptor Agonist Properties revealed the synthesis and testing of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines for their binding affinities and intrinsic efficacy on cloned 5-HT1A, 5-HT1D alpha, and beta receptors. These compounds displayed varying degrees of preference and agonist activity at the 5-HT1D receptors, providing insight into receptor ligand interactions and the potential development of receptor-targeted therapies (Barf et al., 1996).
Synthetic and Medicinal Chemistry
Research on Novel Indole Based Hybrid Oxadiazole Scaffolds aimed at synthesizing compounds with potent urease inhibitory activity. These novel scaffolds demonstrated significant inhibitory potential and mild cytotoxicity towards cell membranes, indicating their value in therapeutic drug design programs (Nazir et al., 2018).
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-ethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-2-17-9-11-19(12-10-17)26-24(29)23(28)25-16-21(22-8-5-15-30-22)27-14-13-18-6-3-4-7-20(18)27/h3-12,15,21H,2,13-14,16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEIOYLJZBDKRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.